1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety and a butanone chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl-benzothiazole structure have been reported to exhibit antibacterial activity , suggesting that this compound may also target bacterial cells.
Mode of Action
Compounds with similar structures have been reported to act as dopamine and serotonin antagonists . This suggests that 1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one might interact with dopamine and serotonin receptors, leading to changes in neurotransmitter activity.
Biochemical Pathways
If this compound acts as a dopamine and serotonin antagonist as suggested by its structural similarity to other compounds , it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological functions regulated by these neurotransmitters.
Pharmacokinetics
It has been suggested that similar compounds comply with lipinski’s rule of five , which predicts good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like tert-butyl alcohol and temperatures around 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the butanone chain.
6-Methyl-1,3-benzothiazole derivatives: Similar core structure but different substituents.
Uniqueness
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-3-4-15(20)18-7-9-19(10-8-18)16-17-13-6-5-12(2)11-14(13)21-16/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUWVHYXWBVPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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